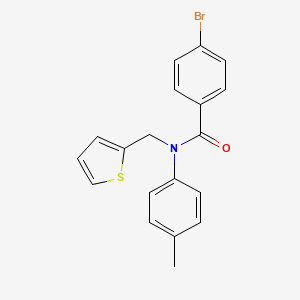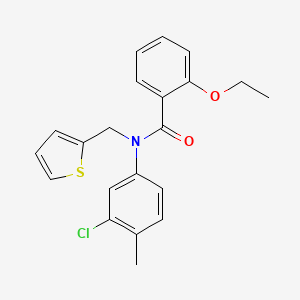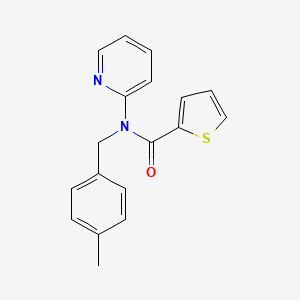![molecular formula C22H27ClN2O3S2 B11342300 1-(benzylsulfonyl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11342300.png)
1-(benzylsulfonyl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a 3-chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amine and carboxylic acid derivatives.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Addition of the 3-Chlorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorophenylmethylsulfanyl group is attached to the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-2-METHYL-3-NITROBENZAMIDE: This compound shares the 3-chlorophenyl group but differs in its overall structure and functional groups.
N-(2-(3-CHLOROPHENYLAMINO)PHENYL)-3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Similar in having a carboxamide group and a 3-chlorophenyl group, but with a different core structure.
Uniqueness
N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a carboxamide group, and a phenylmethanesulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H27ClN2O3S2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c23-21-8-4-7-19(15-21)16-29-14-11-24-22(26)20-9-12-25(13-10-20)30(27,28)17-18-5-2-1-3-6-18/h1-8,15,20H,9-14,16-17H2,(H,24,26) |
InChI Key |
TUKLNMZFQOZEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11342231.png)
![4-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11342248.png)
![ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B11342263.png)
![3,5,6-trimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11342266.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342271.png)
![1-(benzylsulfonyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11342273.png)
![2-({1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11342281.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11342283.png)
![5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11342291.png)
![3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11342307.png)
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11342310.png)

